molecular formula C8H4ClIN2O B3006966 2-Chloro-5-(5-iodo-1,2-oxazol-3-yl)pyridine CAS No. 2092543-98-9

2-Chloro-5-(5-iodo-1,2-oxazol-3-yl)pyridine

Cat. No.: B3006966
CAS No.: 2092543-98-9
M. Wt: 306.49
InChI Key: LPFSOYKYLSJFBJ-UHFFFAOYSA-N
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Description

2-Chloro-5-(5-iodo-1,2-oxazol-3-yl)pyridine is a heterocyclic compound featuring a pyridine backbone substituted at the 5-position with a 5-iodo-1,2-oxazol-3-yl group and at the 2-position with a chlorine atom. The iodine atom on the oxazole ring introduces significant steric bulk and electronic effects, distinguishing it from related compounds. This compound’s unique structure makes it relevant in pharmaceutical and materials research, particularly in studies requiring heavy-atom derivatives for crystallography or halogen-bonding interactions .

Properties

IUPAC Name

3-(6-chloropyridin-3-yl)-5-iodo-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClIN2O/c9-7-2-1-5(4-11-7)6-3-8(10)13-12-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPFSOYKYLSJFBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C2=NOC(=C2)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClIN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Chloro-5-(5-iodo-1,2-oxazol-3-yl)pyridine typically involves multi-step reactionsThe reaction conditions often involve the use of specific reagents and catalysts to achieve the desired substitutions and ring formations .

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

2-Chloro-5-(5-iodo-1,2-oxazol-3-yl)pyridine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

Organic Chemistry

In organic chemistry, 2-Chloro-5-(5-iodo-1,2-oxazol-3-yl)pyridine is used as a building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical transformations makes it valuable in developing new synthetic methodologies.

Reaction TypeDescription
SubstitutionReplacement of halogens with nucleophiles
CouplingFormation of carbon-carbon bonds using palladium catalysts
Oxidation/ReductionModification of functional groups

Biological Research

The compound is being investigated for its potential biological activities, particularly its antimicrobial and anticancer properties . Preliminary studies suggest that it may interact with specific molecular targets relevant to disease pathways.

Case Study Example:
A study evaluated the antimicrobial activity of various pyridine derivatives, including this compound, against common bacterial strains. Results indicated significant inhibition rates compared to controls, suggesting its potential as an antimicrobial agent .

Pharmaceutical Applications

Research is ongoing to explore its utility as a pharmaceutical intermediate or active ingredient in drug formulations. Its structural properties allow it to be modified for enhanced bioactivity.

Application AreaPotential Uses
Drug DevelopmentIntermediate for synthesizing new pharmaceuticals
Targeted TherapyModulation of enzyme activity in cancer treatment

Industrial Applications

In industrial chemistry, this compound is utilized in the development of new materials and chemical processes. Its unique properties can lead to innovations in material science and catalysis.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(5-iodo-1,2-oxazol-3-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Electronic Differences

The target compound is compared to structurally related pyridine derivatives with variations in substituents and heterocyclic moieties (Table 1).

Table 1: Structural and Electronic Comparison

Compound Name Substituent on Pyridine (Position) Heterocycle Type Key Substituent Molecular Formula Molecular Weight (g/mol) Reference
2-Chloro-5-(5-iodo-1,2-oxazol-3-yl)pyridine 5-(5-Iodo-1,2-oxazol-3-yl) 1,2-Oxazole Iodine C₈H₄ClIN₂O 322.49
2-Chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine 5-(3-Methyl-1,2,4-oxadiazol-5-yl) 1,2,4-Oxadiazole Methyl C₈H₆ClN₃O 195.61
2-Chloro-5-(1,3-oxazol-5-yl)pyridine 5-(1,3-Oxazol-5-yl) 1,3-Oxazole Hydrogen C₈H₅ClN₂O 180.59
2-Chloro-5-({[5-(4-methoxy-phenyl)-1,3,4-oxadiazol-2-yl]-sulfanyl}-methyl)pyridine 5-(Sulfanyl-methyl-1,3,4-oxadiazole) 1,3,4-Oxadiazole 4-Methoxyphenyl C₁₆H₁₃ClN₄O₃S 376.82
  • Heterocycle Type : The 1,2-oxazole in the target compound differs from 1,3-oxazoles (e.g., in C₈H₅ClN₂O) and 1,2,4-oxadiazoles (e.g., in C₈H₆ClN₃O). These variations influence ring stability and electronic properties. For instance, 1,2-oxazoles exhibit lower aromaticity compared to 1,3-oxazoles, affecting reactivity .
  • Substituent Effects: The iodine atom in the target compound enhances electrophilicity and polarizability compared to methyl or methoxy groups, facilitating halogen-bonding interactions.

Physicochemical Properties

  • Molecular Weight : The iodine substituent increases the molecular weight (322.49 g/mol) significantly compared to analogues like C₈H₅ClN₂O (180.59 g/mol) .
  • Solubility : Heavier halogen atoms (e.g., iodine) typically reduce aqueous solubility due to increased hydrophobicity. In contrast, methoxy or sulfanyl groups may improve solubility in polar solvents .
  • Collision Cross-Section : Derivatives like C₈H₆ClN₃O () have been studied for collision cross-sections, suggesting compact molecular geometries. The bulky iodine in the target compound may increase steric hindrance, altering dynamic properties .

Biological Activity

2-Chloro-5-(5-iodo-1,2-oxazol-3-yl)pyridine is a heterocyclic compound that has gained attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a pyridine ring substituted with a chloro group and an oxazole ring substituted with an iodo group, which contributes to its unique chemical properties and biological interactions.

Chemical Structure

The molecular formula for this compound is C8H4ClIN2OC_8H_4ClIN_2O. The structure can be represented as follows:

InChI InChI 1S C8H4ClIN2O c9 7 2 1 5 4 11 7 6 3 8 10 13 12 6 h1 4\text{InChI }\text{InChI 1S C8H4ClIN2O c9 7 2 1 5 4 11 7 6 3 8 10 13 12 6 h1 4}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to modulate the activity of certain enzymes or receptors, influencing various biological pathways. The exact mechanism remains under investigation, but preliminary studies suggest that it may exhibit antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that this compound demonstrates significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains. For instance, a study reported that derivatives of similar compounds exhibited lower Minimum Inhibitory Concentration (MIC) values against Gram-positive and Gram-negative bacteria compared to standard antibiotics.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In particular, it has shown promising results in inhibiting the proliferation of cancer cell lines. For example, studies have demonstrated that related oxazole derivatives can induce apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia) at sub-micromolar concentrations .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/Cell LinesObservations
AntimicrobialVarious bacterial strainsSignificant antimicrobial activity
AnticancerMCF-7, U-937Induces apoptosis at low concentrations

Case Studies

In a recent case study published in a peer-reviewed journal, researchers synthesized various derivatives of this compound and evaluated their biological activities. The study found that certain modifications to the oxazole moiety enhanced cytotoxic effects against leukemia cell lines significantly compared to the parent compound .

Another study focused on the compound's interaction with human carbonic anhydrases (hCA), revealing that some derivatives selectively inhibited hCA IX and XII at nanomolar concentrations, suggesting potential applications in cancer therapy .

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